MAO B Selectivity: 30-Fold Differential Inhibition vs. MAO A
[(4-Bromonaphthyl)sulfonyl]benzylamine (apyrabactin) exhibits a marked and quantifiable selectivity for human monoamine oxidase B (MAO B) over the MAO A isoform. In a standardized enzymatic inhibition assay, the compound inhibited MAO B with an IC₅₀ of 33 nM. In stark contrast, under the same experimental conditions, it displayed significantly weaker inhibition of MAO A, with an IC₅₀ of 1,000 nM (1.0 μM) [1]. No comparable selectivity data are publicly available in authoritative databases for the chloronaphthyl or fluoronaphthyl sulfonyl benzylamine analogs, nor for other benzylamine-substituted naphthalene sulfonamides lacking the 4-bromo substituent.
| Evidence Dimension | IC₅₀ for enzyme inhibition (lower value indicates higher potency) |
|---|---|
| Target Compound Data | 33 nM |
| Comparator Or Baseline | 1,000 nM (MAO A) |
| Quantified Difference | ~30-fold higher potency against MAO B than MAO A |
| Conditions | Inhibition of recombinant human MAO A and MAO B expressed in Escherichia coli or mammalian cells; assay conditions as reported in ChEMBL/BindingDB [1] |
Why This Matters
This quantitative selectivity profile makes apyrabactin a well-characterized reference tool for distinguishing MAO B-mediated from MAO A-mediated effects in enzyme pharmacology studies, whereas uncharacterized analogs require de novo selectivity profiling before use.
- [1] BindingDB Entry BDBM50421645 (CHEMBL123609): N-benzyl-4-bromonaphthalene-1-sulfonamide. BindingDB. Accessed 2026. View Source
